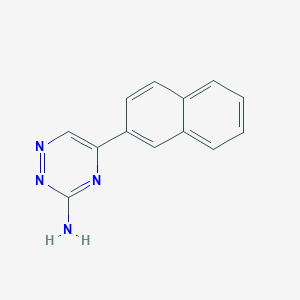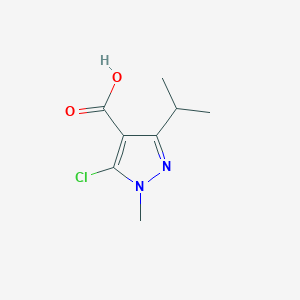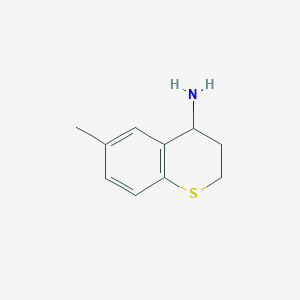
4-甲氧基-1-(氯甲基)萘
描述
“4-Methoxy-1-(chloromethyl)naphthalene” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound is related to “1-(Chloromethyl)naphthalene”, which is used in laboratory chemicals .
Synthesis Analysis
The synthesis of related compounds like “1-(Chloromethyl)naphthalene” has been studied. The crude 1-chloromethylnaphthalene was added to absolute ethanol, heated to dissolve, then cooled and filtered to obtain the product .科学研究应用
化学反应和衍生物
4-甲氧基-1-硝基萘,4-甲氧基-1-(氯甲基)萘的衍生物,在碱性条件下与亚磷酸二甲酯反应,生成双磷酸化的二氢萘和萘衍生物。这表明在合成各种萘基化合物中具有潜在的应用 (Danikiewicz & Mąkosza, 1987)。
复杂有机结构的合成
与 4-甲氧基-1-(氯甲基)萘相关的化合物在合成复杂的有机结构中发挥作用。例如,类似于 4-甲氧基-1-(氯甲基)萘的化合物用于合成 1,7-二氧杂螺[4.4]壬烷,表明它们在合成螺环和非环化合物中的用途 (Alonso, Meléndez, & Yus, 2004)。
光化学研究
一项针对 4-(6-甲氧基-2-萘基)丁-2-酮及其相关类似物(与 4-甲氧基-1-(氯甲基)萘在结构上相似)的研究探讨了它们在抗炎活性中的潜力。这表明在药物研究和开发中具有更广泛的应用 (Goudie 等人,1978)。
过氢呋喃吡喃的合成
与 4-甲氧基-1-(氯甲基)萘在结构上相关的化合物用于合成取代的过氢呋喃吡喃。这证明了它们在合成环状有机化合物中的应用,这可能对各种化学工业产生影响 (Lorenzo, Alonso, & Yus, 2000)。
有机氟化合物的开发
对芳香族分子的氟化研究,包括类似于 4-甲氧基-1-(氯甲基)萘的分子,提供了对有机氟化学发展的见解。这在药物和农用化学品中具有重要意义 (Zupan, Iskra, & Stavber, 1995)。
安全和危害
作用机制
Target of Action
4-Methoxy-1-(chloromethyl)naphthalene is a complex organic compound with a molecular weight of 206.67 It’s known that chloromethyl compounds often interact with nucleophilic sites in biological systems .
Mode of Action
It’s worth noting that chloromethyl compounds are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions . In these reactions, the chloromethyl group acts as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .
Biochemical Pathways
It’s plausible that this compound could participate in reactions involving the formation of carbon-carbon bonds, such as the suzuki–miyaura cross-coupling mentioned earlier .
Pharmacokinetics
The presence of the chloromethyl group could also influence its metabolism and excretion .
Result of Action
Given its potential use in organic synthesis, it’s plausible that this compound could influence the formation of carbon-carbon bonds in biological systems .
生化分析
Biochemical Properties
4-Methoxy-1-(chloromethyl)naphthalene plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can undergo nucleophilic substitution at the benzylic position, where enzymes like cytochrome P450 may catalyze the reaction. The interaction with cytochrome P450 involves the oxidation of the chloromethyl group, leading to the formation of reactive intermediates .
Cellular Effects
4-Methoxy-1-(chloromethyl)naphthalene influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of 4-Methoxy-1-(chloromethyl)naphthalene involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it can inhibit the activity of certain enzymes by forming covalent bonds with the active site residues. This inhibition can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-1-(chloromethyl)naphthalene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade into various byproducts, which may have different biological activities. Long-term exposure to 4-Methoxy-1-(chloromethyl)naphthalene can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 4-Methoxy-1-(chloromethyl)naphthalene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At high doses, it can cause toxic or adverse effects, such as cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact becomes significant beyond a certain dosage .
Metabolic Pathways
4-Methoxy-1-(chloromethyl)naphthalene is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent metabolism. The compound can affect metabolic flux by altering the levels of metabolites in specific pathways. These interactions can lead to changes in the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 4-Methoxy-1-(chloromethyl)naphthalene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
4-Methoxy-1-(chloromethyl)naphthalene exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
1-(chloromethyl)-4-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUXXCCODHHJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(prop-2-yn-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1417248.png)



![5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1417256.png)

![2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1417259.png)


![N-{[(3-nitrophenyl)amino]carbonyl}alanine](/img/structure/B1417265.png)

![6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417269.png)
